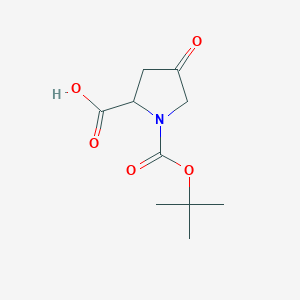

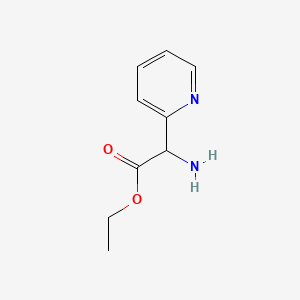

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrole-based compounds involves various strategies, including [3 + 2] cycloaddition reactions, as seen in the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole derivatives . Another approach is the reaction of pyrimidinone with methyl chloroacetate followed by hydrazinolysis to obtain hydrazide derivatives . Additionally, domino reactions, olefination, isomerization, and Claisen rearrangement followed by reductive cyclization have been used to synthesize hexahydropyrrolo[2,3-b]indoles . These methods could potentially be adapted for the synthesis of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide.

Molecular Structure Analysis

The molecular structure of pyrrole-based compounds is often characterized using techniques such as X-ray diffraction, which has been used to explore the conformational properties of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives . Such analysis can provide valuable information about the 3D shape and potential binding conformations of the compound, which is crucial for understanding its interactions with biological targets.

Chemical Reactions Analysis

Pyrrole-based compounds can undergo various chemical reactions to form new derivatives. For instance, the synthesis of derivatives containing triazole, oxadiazole, or furan rings in addition to the pyrimidine fragment has been reported . These reactions often involve intermediate steps such as hydrazinolysis and condensation reactions, which could be relevant for the chemical reactions analysis of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-based compounds, such as their radical scavenging properties, have been evaluated using assays like DPPH and ABTS . These properties are important for determining the potential applications of the compounds as antioxidant agents. The ADME properties, which predict the drug-likeness of a compound, have also been assessed for pyrrole-based hydrazide-hydrazones . Such analyses are essential for the development of new drugs and could be applied to 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide to evaluate its potential as a pharmaceutical agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide and its derivatives are involved in a range of chemical reactions and syntheses, contributing to the development of novel compounds with potential biological and material applications. For instance, the recyclization of pyrroloquinoline triones by the action of benzoic acid hydrazides leads to benzamides, revealing intricate molecular structures confirmed by X-ray analysis (Mashevskaya et al., 2011). Similarly, the reaction of pyrrolooxazinetriones with o-phenylenediamine forms quinoxalinones, showing the compound's versatility in creating complex heterocyclic structures (Tretyakov & Maslivets, 2020).

Material Science and Polymer Research

In material science, the compound serves as a building block for polymers with unique properties. A study highlights its use in synthesizing photoluminescent conjugated polymers, presenting potential applications in electronics due to their strong photoluminescence and high photochemical stability (Beyerlein & Tieke, 2000). Additionally, organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized, offering insights into their structural characteristics and biological applications, further broadening the compound's application spectrum (Shahid et al., 2005).

Bioconjugation and Enzyme Conjugation

The compound's role extends to bioconjugation, where its derivatives facilitate chemoselective conjugation of proteins and enzymes, highlighting its importance in biochemical research and potential therapeutic applications. An efficient synthesis method for a heterobifunctional coupling agent demonstrates its critical role in creating high-purity conjugates for biochemical studies (Reddy et al., 2005).

Biological Activities

Research also delves into the biological activities of derivatives, such as the study on novel pyrrole analogs showing antimycobacterial properties, underscoring the compound's relevance in medicinal chemistry and drug development efforts against tuberculosis (Joshi et al., 2017).

Eigenschaften

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16/h5-6H,1-4,7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWVFGAAKATOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400225 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | |

CAS RN |

81186-33-6 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)